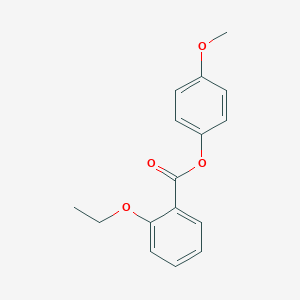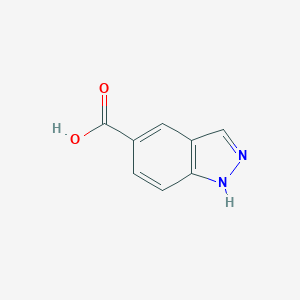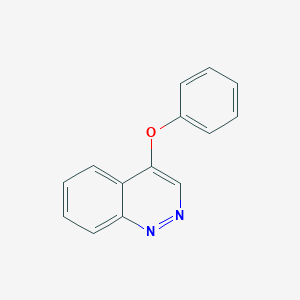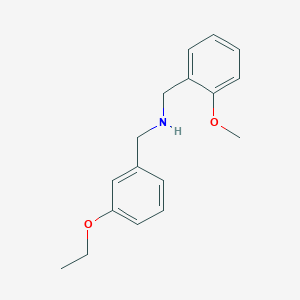![molecular formula C20H23Cl2N3 B268092 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine, commonly known as DMBA-NEt, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various biological processes, including learning, memory, and inflammation. The purpose of
科学的研究の応用
DMBA-NEt has been used extensively in scientific research to study the function and properties of the α7nAChR. This receptor is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to selectively activate the α7nAChR, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
作用機序
DMBA-NEt selectively activates the α7nAChR by binding to the receptor's orthosteric site. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects
DMBA-NEt has been shown to have various biochemical and physiological effects, including the modulation of inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. Additionally, DMBA-NEt has been shown to improve cognitive function by enhancing learning and memory.
実験室実験の利点と制限
DMBA-NEt has several advantages for lab experiments, including its high selectivity for the α7nAChR and its ability to activate the receptor without desensitization. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, DMBA-NEt has some limitations, including its complex synthesis method and its potential for off-target effects.
将来の方向性
There are several potential future directions for DMBA-NEt research. One potential direction is the development of DMBA-NEt derivatives with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the study of DMBA-NEt in various disease models, including neurodegenerative diseases and inflammatory disorders. Additionally, the use of DMBA-NEt in combination with other compounds may lead to the development of novel therapeutics for various diseases.
合成法
DMBA-NEt is typically synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde to form 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dimethylethylenediamine to form DMBA-NEt. The synthesis of DMBA-NEt is a complex process that requires specialized equipment and expertise.
特性
製品名 |
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine |
|---|---|
分子式 |
C20H23Cl2N3 |
分子量 |
376.3 g/mol |
IUPAC名 |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23Cl2N3/c1-24(2)10-9-23-12-16-14-25(20-6-4-3-5-18(16)20)13-15-7-8-17(21)11-19(15)22/h3-8,11,14,23H,9-10,12-13H2,1-2H3 |
InChIキー |
GNWXHGMSOFHVOQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)